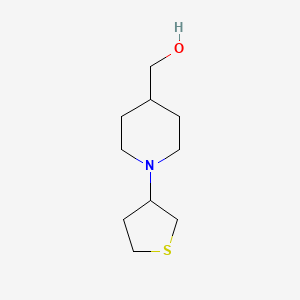
3-フルオロ-3-(チオフェン-2-イル)ピロリジン
説明
“3-Fluoro-3-(thiophen-2-yl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom . This compound can be used as a building block for the preparation of various derivatives .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Similarly, thiophene derivatives can be synthesized through heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of “3-Fluoro-3-(thiophen-2-yl)pyrrolidine” is characterized by a pyrrolidine ring and a thiophen ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring, on the other hand, exhibits a variety of properties and applications .科学的研究の応用
医薬品化学: 抗癌特性
3-フルオロ-3-(チオフェン-2-イル)ピロリジン: 誘導体は、潜在的な抗癌特性について研究されてきました . チオフェン部分は、さまざまな生物学的標的に結合することが知られており、ピロリジン構造に組み込むことで、新規な抗癌剤の開発につながる可能性があります。これらの化合物の癌治療における有効性と安全性については、現在も研究が進められています。
材料科学: 有機半導体
チオフェン誘導体は、有機半導体の進歩に大きな役割を果たしています . チオフェンの電子特性は、有機電界効果トランジスタ (OFET) や有機発光ダイオード (OLED) に使用される優れた候補です。3-フルオロ-3-(チオフェン-2-イル)ピロリジン構造の付加は、これらの材料の性能を向上させる可能性があります。
腐食防止
工業化学において、チオフェン誘導体は腐食防止剤として使用されています . これらは、金属の腐食を防ぐのに役立ち、金属構造物や機械の完全性と寿命を維持するために不可欠です。この分野における3-フルオロ-3-(チオフェン-2-イル)ピロリジンの具体的な用途は、さらに探求して、より効率的な腐食防止剤を開発することができます。
薬理学: 抗炎症作用と鎮痛作用
チオフェン誘導体は、抗炎症作用と鎮痛作用を示します . これらは、炎症と痛みを軽減するのに役立つ新しい薬の開発に使用できます。3-フルオロ-3-(チオフェン-2-イル)ピロリジンのユニークな構造は、炎症と痛みを伴う状態の治療に対する新しいアプローチを提供する可能性があります。
抗菌活性
チオフェン誘導体の抗菌活性は、新しい抗菌剤の開発のための候補です . 3-フルオロ-3-(チオフェン-2-イル)ピロリジン化合物は、細菌感染症の治療に潜在的な用途を持つ新しいクラスの抗菌剤の一部となる可能性があります。
神経薬理学: 電位依存性ナトリウムチャネルブロッカー
一部のチオフェン誘導体は、電位依存性ナトリウムチャネルブロッカーとして作用することが知られています . この特性は、てんかんなどの疾患の薬剤開発において不可欠です。3-フルオロ-3-(チオフェン-2-イル)ピロリジンは、新しい神経薬理学的薬剤の合成に貢献する可能性があります。
有機発光ダイオード (OLED)
チオフェン系分子は、OLEDの製造に使用されます . 3-フルオロ-3-(チオフェン-2-イル)ピロリジンのユニークな特性は、発光効率と安定性が向上したOLEDの開発につながる可能性があります。
抗アテローム性動脈硬化特性
研究によると、チオフェン誘導体は抗アテローム性動脈硬化特性を有している可能性があり , これは心臓血管疾患の治療に役立つ可能性があります。この文脈における3-フルオロ-3-(チオフェン-2-イル)ピロリジンの特定の効果は、さらなる調査のための興味深い分野です。
作用機序
Pyrrolidines
are a class of organic compounds that contain a five-membered ring with nitrogen as one of the atoms . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds .
Thiophenes
are a type of heterocyclic compound that consists of a five-membered ring containing four carbon atoms and a sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
生化学分析
Biochemical Properties
3-Fluoro-3-(thiophen-2-yl)pyrrolidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and immune regulation . The interaction between 3-Fluoro-3-(thiophen-2-yl)pyrrolidine and DPP-IV involves binding to the enzyme’s active site, potentially inhibiting its activity and affecting downstream metabolic pathways.
Cellular Effects
The effects of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine on various cell types and cellular processes are of great interest. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression profiles and metabolic flux . Additionally, 3-Fluoro-3-(thiophen-2-yl)pyrrolidine can affect cellular functions such as proliferation, differentiation, and apoptosis, depending on the cell type and context.
Molecular Mechanism
At the molecular level, 3-Fluoro-3-(thiophen-2-yl)pyrrolidine exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine and thiophene groups contribute to its binding affinity and specificity for target enzymes and proteins. For example, the fluorine atom may form hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, while the thiophene ring can engage in π-π stacking interactions with aromatic residues . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine over time are important considerations in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function may vary depending on the experimental context. In vitro and in vivo studies have indicated that prolonged exposure to 3-Fluoro-3-(thiophen-2-yl)pyrrolidine can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular functions .
Dosage Effects in Animal Models
The effects of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of metabolic pathways . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular signaling and metabolic processes . Threshold effects have been noted, where a specific dosage range elicits a maximal response, beyond which further increases in dosage do not enhance the effect and may instead lead to toxicity .
Metabolic Pathways
3-Fluoro-3-(thiophen-2-yl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Additionally, its distribution within tissues can affect its therapeutic potential and toxicity. Studies have shown that 3-Fluoro-3-(thiophen-2-yl)pyrrolidine can accumulate in certain tissues, potentially leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine is an important factor in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . The subcellular localization of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine can thus determine its specific biological effects and therapeutic potential.
特性
IUPAC Name |
3-fluoro-3-thiophen-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNS/c9-8(3-4-10-6-8)7-2-1-5-11-7/h1-2,5,10H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQAYVCOCUGNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CS2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


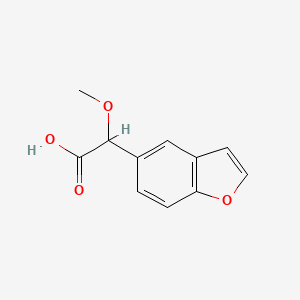
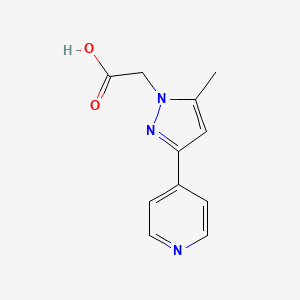
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1472289.png)
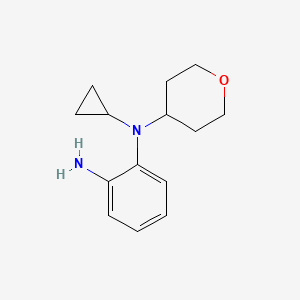
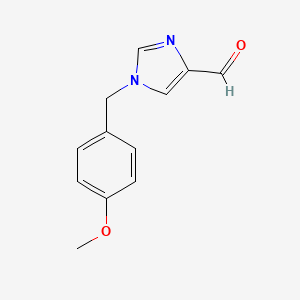

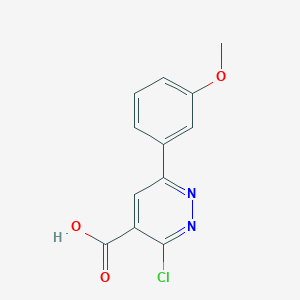

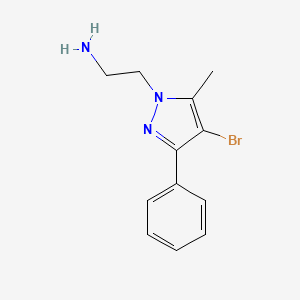
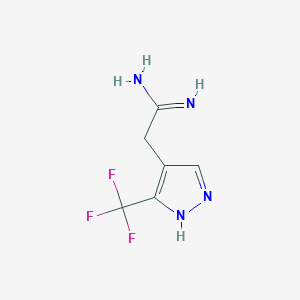
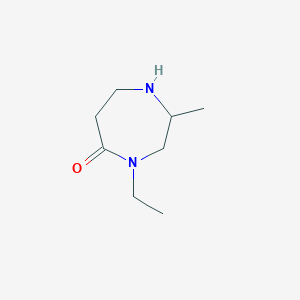
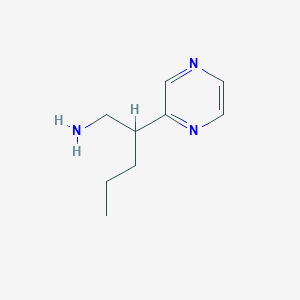
![1-[(3-Fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1472306.png)
